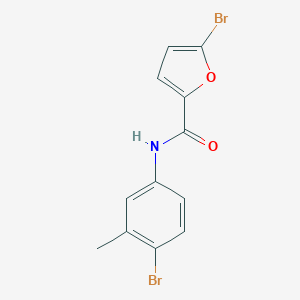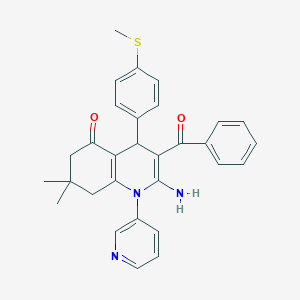![molecular formula C26H22N4O4 B283914 6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is a pyrano[2,3-c]pyrazole derivative, which has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. In addition, this compound has been reported to inhibit the activity of COX-2, which may contribute to its anti-inflammatory activity. However, the physiological effects of this compound in vivo are not well understood.
実験室実験の利点と制限
One of the main advantages of using 6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential anticancer activity. This compound has been shown to exhibit significant activity against various cancer cell lines, which makes it a promising candidate for further research. However, one of the main limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One area of research is to investigate the mechanism of action of this compound in more detail, particularly in vivo. In addition, further studies are needed to evaluate the pharmacokinetics and bioavailability of this compound. Furthermore, the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation, should be explored further. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a promising compound with potential applications in various fields of scientific research. The synthesis of this compound has been reported using different methods, and it has been shown to exhibit significant anticancer, anti-inflammatory, and antifungal activity. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its pharmacokinetics and bioavailability. The potential of this compound as a therapeutic agent for various diseases should be explored further, and the synthesis of analogs may lead to the development of more potent and selective compounds.
合成法
The synthesis of 6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-naphthylamine, 3,4,5-trimethoxybenzaldehyde, malononitrile, and ethyl acetoacetate in the presence of ammonium acetate and glacial acetic acid. The reaction mixture is refluxed for a specific period, and the resulting product is then purified using column chromatography.
科学的研究の応用
6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been reported to have anti-inflammatory and antifungal properties. In biochemistry, this compound has been used as a probe to study the binding affinity of various proteins, including human serum albumin.
特性
分子式 |
C26H22N4O4 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
6-amino-3-naphthalen-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C26H22N4O4/c1-31-19-11-17(12-20(32-2)24(19)33-3)21-18(13-27)25(28)34-26-22(21)23(29-30-26)16-9-8-14-6-4-5-7-15(14)10-16/h4-12,21H,28H2,1-3H3,(H,29,30) |
InChIキー |
FWHUMWDGWLHKLN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B283832.png)
![5-acetyl-4-[4-(benzyloxy)-2,3-dibromo-5-methoxyphenyl]-6-phenyl-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B283834.png)
![ethyl [2-({5-oxo-3-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetate](/img/structure/B283837.png)

![2-[4-(allyloxy)-2-chloro-5-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B283839.png)
![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
![6-acetyl-2-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B283841.png)
![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283842.png)
![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)


![Methyl 4-[(2-methylphenyl)methoxy]benzoate](/img/structure/B283850.png)
![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)